molecular formula C19H17Cl2N3O2S B2964571 2-(4-chlorophenoxy)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide CAS No. 897456-50-7

2-(4-chlorophenoxy)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide

Cat. No.: B2964571
CAS No.: 897456-50-7
M. Wt: 422.32
InChI Key: KUABRANJPIQRTJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods, such as NMR, IR, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions used in its synthesis, as well as other reactions it may participate in. The conditions, products, and mechanisms of these reactions would be part of this analysis .


Physical and Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability. It might also include spectroscopic properties, as well as properties related to the compound’s reactivity .

Scientific Research Applications

Antimicrobial Activity

Several studies have focused on the synthesis and evaluation of related compounds for their antibacterial activity against a range of gram-positive and gram-negative bacteria. For instance, derivatives of 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides have been synthesized and shown moderate to good activity against both types of bacteria. This suggests potential applications in developing new antimicrobial agents (Desai et al., 2008).

Mechanism of Action

If the compound has a biological activity, the mechanism of action refers to how it exerts this activity at the molecular level .

Safety and Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. It might also include information on safe handling and disposal .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O2S/c20-14-3-1-13(2-4-14)17-11-23-19(24-17)27-10-9-22-18(25)12-26-16-7-5-15(21)6-8-16/h1-8,11H,9-10,12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUABRANJPIQRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)SCCNC(=O)COC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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